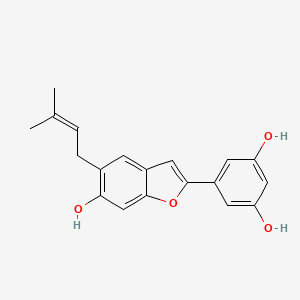

Moracin N

Description

This compound has been reported in Morus lhou, Morus alba, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

135248-05-4 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |

InChI Key |

WBSCSIABHGPAMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |

melting_point |

187 - 188 °C |

physical_description |

Solid |

Synonyms |

moracin C moracin N |

Origin of Product |

United States |

Foundational & Exploratory

Moracin N: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity in Mulberry Leaf

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moracin N, a bioactive prenylated phenolic compound discovered in mulberry leaves (Morus alba L.). This document details the methodologies for its extraction and isolation, summarizes its biological activities with quantitative data, and elucidates the signaling pathways through which it exerts its effects.

Discovery and Isolation from Mulberry Leaf

This compound, a 2-arylbenzofuran derivative, has been identified as a significant bioactive constituent of mulberry leaves, contributing to their recognized antioxidant and anti-inflammatory properties[1][2]. Its isolation is a multi-step process involving solvent extraction and chromatographic purification.

Experimental Protocol: Extraction and Isolation

A detailed method for the isolation of this compound and other moracin derivatives from mulberry leaves has been established, typically involving the following steps[3][4]:

-

Extraction: Dried and powdered mulberry leaves (e.g., 2.9 kg) are subjected to reflux extraction with methanol (e.g., 10 L, repeated three times)[3].

-

Solvent Partitioning: The crude methanol extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction[3].

-

Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to a series of column chromatography techniques for further purification. These may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

The purity of the isolated this compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the extraction and isolation of this compound from mulberry leaves.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities, outperforming resveratrol in some assays. This activity is attributed to its chemical structure, particularly the furan ring and the prenyl group, the latter of which enhances membrane affinity and bioavailability[1][2].

| Antioxidant Assay | This compound Activity (IC50 / EC50) | Reference |

| DPPH Radical Scavenging | IC50: 40.00 μM | [1][2] |

| Cellular Antioxidant Activity | EC50: 24.92 μM | [1][2] |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against non-small-cell lung carcinoma (NSCLC)[5][6]. It has been shown to inhibit cell proliferation and induce programmed cell death in cancer cells[5].

| Cancer Cell Line | Assay | This compound Activity (IC50) | Reference |

| A549 (NSCLC) | MTT Assay | Estimated at ~30-40 μM (after 48h) | [5] |

| PC9 (NSCLC) | MTT Assay | Estimated at ~20-30 μM (after 48h) | [5] |

Note: IC50 values are estimated from graphical data presented in the cited literature.

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of specific intracellular signaling pathways, leading to the induction of autophagy and apoptosis in cancer cells.

Induction of Autophagy and Apoptosis via ROS Generation and mTOR Inhibition

This compound treatment in NSCLC cells leads to an accumulation of reactive oxygen species (ROS). This increase in ROS is a critical upstream event that triggers two distinct downstream cell death mechanisms: autophagy and apoptosis[5][6].

Furthermore, this compound has been shown to inhibit the AKT/mTOR signaling pathway in a time- and dose-dependent manner. The mTOR pathway is a central regulator of cell growth, proliferation, and autophagy. By inhibiting this pathway, this compound promotes the initiation of autophagy, which, in this context, contributes to cancer cell death[5][6]. Interestingly, the inhibition of autophagy has been found to attenuate the apoptotic effects of this compound, suggesting a synergistic interplay between these two pathways in mediating its anticancer activity[5].

Signaling Pathway of this compound in NSCLC Cells

Caption: this compound induces cancer cell death through ROS-mediated autophagy and apoptosis, and by inhibiting the AKT/mTOR pathway.

Conclusion and Future Directions

This compound, a natural compound isolated from mulberry leaves, demonstrates significant potential as a therapeutic agent, particularly in the fields of antioxidant and anticancer research. The detailed methodologies for its isolation and the elucidation of its mechanisms of action provide a solid foundation for further investigation. Future research should focus on optimizing the extraction and purification processes to improve yields, conducting in-vivo studies to validate its therapeutic efficacy and safety, and exploring its potential in combination therapies for the treatment of cancer and other diseases.

References

- 1. Identification of this compound in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound in mulberry leaf and evaluation of antioxidant activity [agris.fao.org]

- 3. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Moracin N: A Technical Guide to its Mechanism of Action in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including ischemic brain injury. Moracin N, a natural benzofuran derivative isolated from mulberry, has been identified as a potent inhibitor of ferroptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in preventing ferroptotic cell death. It details the activation of the Keap1/Nrf2 signaling pathway, the subsequent regulation of downstream targets involved in iron metabolism and antioxidant defense, and the experimental data supporting these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2][3] Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid hydroperoxides.[4][5] This process is implicated in a growing number of diseases, making the identification of ferroptosis inhibitors a significant area of therapeutic research.

This compound: A Novel Ferroptosis Inhibitor

This compound is a prenylated benzofuran that has demonstrated significant neuroprotective activity by inhibiting ferroptosis.[6][7] Studies have shown its efficacy in both in vivo models of ischemic stroke and in vitro models of neuronal cell death.[6]

Core Mechanism of Action: The Keap1/Nrf2 Signaling Pathway

The primary mechanism by which this compound inhibits ferroptosis is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound is proposed to interact with Keap1, disrupting its ability to bind to Nrf2. This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Downstream Effects of Nrf2 Activation by this compound

The activation of Nrf2 by this compound leads to a cascade of downstream effects that collectively inhibit ferroptosis.

Enhanced Glutathione Synthesis

Nrf2 activation upregulates the expression of genes involved in glutathione (GSH) biosynthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM).[6] GSH is a critical antioxidant that is depleted during ferroptosis. By increasing GSH levels, this compound enhances the cell's capacity to neutralize lipid ROS.

Regulation of Iron Metabolism

Nrf2 activation also influences the expression of proteins involved in iron metabolism. Specifically, this compound treatment leads to the downregulation of Ferritin Heavy Chain 1 (FTH1).[6] FTH1 is a key protein for iron storage, and its degradation through a process called ferritinophagy releases free iron, which participates in the Fenton reaction to generate highly reactive hydroxyl radicals that drive lipid peroxidation. By downregulating FTH1, this compound is thought to reduce the intracellular labile iron pool, thereby mitigating a key driver of ferroptosis.

Modulation of Lipid Peroxidation

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a crucial enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, the primary substrates for lipid peroxidation in ferroptosis. This compound treatment has been shown to downregulate the expression of ACSL4, thereby reducing the availability of lipids susceptible to peroxidation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's anti-ferroptotic activity.

Table 1: In Vitro Efficacy of this compound against Erastin-Induced Ferroptosis

| Cell Line | Inducer | This compound Concentration (µmol·L⁻¹) | Cell Viability (%) | EC₅₀ (µmol·L⁻¹) |

| HT22 | Erastin (0.4 µmol·L⁻¹) | 0 | 17 | 0.4 |

| 1 - 50 | 22 - 110 |

Data extracted from a review citing the primary research.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

| Treatment Group | Brain Infarct Volume | Neurological Deficit Scores |

| MCAO + Vehicle | Baseline | Baseline |

| MCAO + this compound (20 mg·kg⁻¹·d⁻¹) | Reduced (p < 0.05) | Attenuated (p < 0.05) |

Qualitative results reported in the abstract of the primary research article. Specific quantitative values are not available in the abstract.

Table 3: Effect of this compound on Key Ferroptosis-Related Proteins

| Protein | Effect of this compound Treatment |

| FTH1 | Downregulated (p < 0.05) |

| ACSL4 | Downregulated (p < 0.05) |

| Nrf2 | Increased activation (p < 0.05) |

Qualitative results reported in the abstract of the primary research article. Specific quantitative fold changes are not available in the abstract.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. Note that these are generalized protocols and may not reflect the exact procedures used in the primary research on this compound.

Middle Cerebral Artery Occlusion (MCAO) in Mice

This in vivo model is used to simulate ischemic stroke.

-

Animal Preparation: Adult male C57BL/6 mice are used.

-

Anesthesia: Mice are anesthetized with isoflurane.

-

Surgical Procedure: A midline neck incision is made, and the common, internal, and external carotid arteries are isolated. A monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA).

-

This compound Administration: this compound (20 mg·kg⁻¹·d⁻¹) is administered via intracerebroventricular injection for a specified period before reperfusion.[6]

-

Reperfusion: The monofilament is withdrawn to allow for reperfusion.

-

Assessment: Neurological deficit scores are evaluated at various time points. Brains are harvested for analysis of infarct volume and protein expression.

Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This in vitro model mimics ischemic conditions in cultured neurons.

-

Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).

-

This compound Treatment: this compound is added to the culture medium at various concentrations during the OGD period.

-

Reoxygenation: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.

-

Assessment: Cell viability is measured using assays such as MTT or LDH. Cell lysates are collected for western blot analysis, and supernatants can be used for lipid peroxidation and glutathione assays.

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer, and protein concentration is determined.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against FTH1, ACSL4, Nrf2, Keap1, GPX4, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and bands are visualized using a chemiluminescence detection system.

-

Quantification: Band intensities are quantified using densitometry software.

Lipid Peroxidation Assay (MDA Assay)

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

Reaction: Samples are mixed with a solution containing thiobarbituric acid (TBA) and heated. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a colored product.

-

Measurement: The absorbance of the product is measured spectrophotometrically at approximately 532 nm.

-

Quantification: MDA levels are calculated based on a standard curve.

Glutathione (GSH) Assay

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

Assay Principle: The assay is based on the recycling of GSH by glutathione reductase, where GSH reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Measurement: The rate of color change is measured spectrophotometrically at approximately 412 nm.

-

Quantification: GSH concentration is determined by comparison to a GSH standard curve.

Conclusion and Future Directions

This compound is a promising natural compound that effectively inhibits ferroptosis through the activation of the Keap1/Nrf2 signaling pathway. Its ability to enhance glutathione synthesis, regulate iron metabolism, and reduce the substrates for lipid peroxidation makes it a multifaceted therapeutic candidate for diseases where ferroptosis plays a pathogenic role, such as ischemic stroke. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in other ferroptosis-driven diseases. The development of more potent and specific derivatives of this compound could also be a promising avenue for future drug discovery efforts.

References

- 1. scientificrc.com [scientificrc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Moracin N: A Technical Guide to a Bioactive 2-Arylbenzofuran Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin N is a naturally occurring 2-arylbenzofuran flavonoid predominantly isolated from various species of the mulberry plant (Morus spp.).[1][2][3] As a member of the diverse moracin family, this prenylated phenolic compound has garnered significant scientific interest due to its wide range of pharmacological activities. These include potent anticancer, neuroprotective, and antioxidant effects.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and mechanisms of action. It includes quantitative data on its biological activities, detailed experimental protocols for its isolation and evaluation, and visual diagrams of key signaling and biosynthetic pathways to support further research and drug development initiatives.

Chemical and Physical Properties

This compound is classified as a 2-arylbenzofuran, a class of phenylpropanoids characterized by a 2-phenylbenzofuran core structure.[6] Its chemical identity is defined by the IUPAC name 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol.[1][6]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₄ | [1][6] |

| Molecular Weight | 310.3 g/mol | [1] |

| Monoisotopic Mass | 310.12050905 Da | [1] |

| Physical Description | Solid | [7] |

| Melting Point | 187 - 188 °C | [7] |

| CAS Number | 135248-05-4 | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit cell proliferation and induce programmed cell death in various cancer cell lines.[2][4]

Anticancer Activity

This compound has demonstrated significant activity against non-small-cell lung carcinoma (NSCLC) cells.[1] While specific IC₅₀ values for this compound are not always explicitly reported in the literature, its effects are observed in a dose-dependent manner within the micromolar range. For comparison, IC₅₀ values for related moracins against various cancer cell lines are provided below.

| Compound | Cell Line(s) | Activity Type | IC₅₀ Value | Source(s) |

| This compound | A549, PC9 (Lung Cancer) | Inhibition of cell proliferation, induction of apoptosis and autophagy | Tested at 0-45 µM | [1] |

| Moracin M | A549 (Lung Cancer) | Inhibition of IL-6 production | 8.1 µM | [4] |

| Moracin M | MCF7 (Breast Cancer) | Cell Growth Inhibition | >200 µg/mL | [8] |

| Moracin O | Hep3B (Liver Cancer) | HIF-1 Inhibition | 6.76 nM | [9] |

| Moracin P | Hep3B (Liver Cancer) | HIF-1 Inhibition | 10.7 nM | [9] |

Neuroprotective Activity

This compound has been identified as a potent ferroptosis inhibitor, exhibiting neuroprotective activity at sub-micromolar concentrations.

| Compound | Activity Type | EC₅₀ Value | Source(s) |

| This compound | Neuroprotective (Ferroptosis Inhibition) | < 0.50 µM |

Antioxidant Activity

The antioxidant properties of the moracin family are well-documented. The table below presents comparative IC₅₀ values for the antioxidant activity of the related compound, Moracin C.

| Compound | Assay | IC₅₀ Value | Source(s) |

| Moracin C | DPPH Radical Scavenging | 25.3 µM | [10] |

| Moracin C | ABTS Radical Scavenging | 11.2 µM | [10] |

Experimental Protocols

Isolation of this compound from Morus alba Leaves

This protocol describes a general method for the extraction and purification of this compound from plant material, based on established procedures for moracins and related flavonoids.[11][12]

1. Extraction:

-

Dry and powder the leaves of Morus alba L.

-

Extract the powdered material (e.g., 10 kg) twice with 70% aqueous methanol (e.g., 80 L) for 12 hours at room temperature using an ultrasonicator.[11]

-

Filter the resulting extracts and concentrate them in vacuo to obtain a crude methanol extract.

2. Solvent Partitioning:

-

Solubilize the crude extract in 70% aqueous methanol and defat by partitioning with n-hexane.

-

Suspend the resulting defatted extract in distilled water.

-

Perform successive liquid-liquid partitioning with diethyl ether (Et₂O), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction with potent biological activity (often the Et₂O or EtOAc fraction) is carried forward.[11]

3. Chromatographic Purification:

-

Subject the active fraction to column chromatography on a silica gel column. Elute with a solvent gradient system, such as chloroform-methanol.[12]

-

Further purify the fractions containing this compound using preparative reverse-phase chromatography (e.g., ODS-A column) with an ethanol-water or methanol-water gradient.[11]

-

As a final purification step, use size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to yield pure this compound.[11][12]

-

Confirm the structure and purity of the isolated compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Cell Viability Assessment via MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[13][14]

1. Cell Seeding:

-

Seed cells (e.g., A549 or PC9) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 45 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

-

Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

3. MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Incubate the plate for an additional 4 hours at 37°C.[13]

4. Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Gently mix and incubate the plate overnight in the incubator to ensure complete solubilization.[13]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Chemical Synthesis of 2-Arylbenzofuran Core (Illustrative)

The total synthesis of this compound has not been extensively detailed, but the synthesis of its core 2-arylbenzofuran structure can be achieved via methods used for related moracins, such as Moracin C and O.[15][16] The Sonogashira cross-coupling reaction is a key step.

1. Sonogashira Coupling:

-

To a solution of an appropriate 2-halophenol and a terminal arylacetylene in a solvent like dimethylformamide (DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[15]

-

Heat the reaction mixture (e.g., to 100°C) for several hours until the coupling is complete.

2. Cyclization:

-

The coupled product often undergoes an in situ cyclization reaction under the reaction conditions to form the benzofuran ring.

3. Further Modifications (Prenylation):

-

Introduce the prenyl group onto the benzofuran skeleton. This can be achieved by treating the benzofuran with a strong base like n-butyllithium (n-BuLi) followed by the addition of a prenyl halide (e.g., 3,3-dimethylallyl bromide).[15]

4. Deprotection:

-

If protecting groups were used on the hydroxyl functionalities during the synthesis, remove them in the final step to yield the target moracin.

Visualization of Pathways and Workflows

Biosynthetic Pathway

This compound is biosynthesized via the phenylpropanoid pathway.[17] Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a key intermediate. This intermediate is combined with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, the precursor to flavonoids. Subsequent enzymatic modifications, including cyclization, hydroxylation, and prenylation, lead to the formation of the 2-arylbenzofuran skeleton of Moracin M, which is then further modified to yield this compound.[18]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Isolation

The isolation of this compound from its natural source involves a multi-step process of extraction, fractionation, and chromatographic purification.

Caption: Experimental workflow for this compound isolation.

Signaling Pathway: Autophagy and Apoptosis Induction

This compound induces apoptosis and autophagy in lung cancer cells by increasing reactive oxygen species (ROS) levels, which in turn inhibits the pro-survival AKT/mTOR signaling pathway.[1][19] Inhibition of mTOR activates the autophagy machinery, while ROS accumulation also triggers the mitochondrial (intrinsic) pathway of apoptosis.

Caption: this compound induces ROS-mediated apoptosis and autophagy.

Signaling Pathway: NF-κB Inhibition (Related Moracins)

Related compounds, Moracin O and P, have been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway.[3][20] Inflammatory stimuli, such as TRAIL, typically lead to the phosphorylation and activation of the p65 subunit of NF-κB. Moracins can inhibit this activation, thereby preventing the transcription of pro-inflammatory genes and protecting cells from inflammation-induced damage.

Caption: Inhibition of the NF-κB pathway by related moracins.

References

- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway | Semantic Scholar [semanticscholar.org]

- 6. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. researchhub.com [researchhub.com]

- 15. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The first total synthesis of moracin O and moracin P, and establishment of the absolute configuration of moracin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Moracin N and its Analogs: A Technical Guide to the Inhibition of HIF-1α Accumulation via a Novel Translational Blockade

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: November 8, 2025

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a high-priority target in oncology. Its overexpression is a common feature in solid tumors, contributing to angiogenesis, metabolic reprogramming, and therapeutic resistance. While significant research has focused on inhibiting HIF-1α through its degradation pathway, a novel mechanism of action has been elucidated for a class of natural product-derived benzofurans. This technical guide provides an in-depth analysis of the role of Moracin O and its potent synthetic analog, MO-460, in inhibiting the accumulation of HIF-1α. The core of this mechanism involves a unique translational blockade orchestrated by the direct binding of these compounds to the RNA-binding protein, heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1). This document will detail the underlying signaling pathway, present key quantitative data, outline the experimental protocols used to uncover this mechanism, and provide visualizations to facilitate a comprehensive understanding. While this guide focuses on Moracin O and its derivatives due to the availability of specific research, Moracin N, a structurally similar compound from the same family, is also discussed in this context.

Introduction: The HIF-1α Axis in Cancer and a Novel Inhibitory Strategy

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate HIF-1α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation. In hypoxic tumor microenvironments, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and activate a cascade of genes promoting tumor survival and progression.[1][2][3]

Conventional strategies for HIF-1α inhibition have targeted its upstream signaling pathways (e.g., PI3K/Akt/mTOR), its stability (e.g., HSP90 inhibitors), or its transcriptional activity. However, the discovery of the mechanism of action for Moracin O-derived compounds has unveiled a new therapeutic avenue: the direct inhibition of HIF-1α protein synthesis.

Research has demonstrated that a potent analog of (R)-(-)-moracin-O, named MO-460, suppresses the accumulation of HIF-1α in cancer cells, not by promoting its degradation, but by preventing its translation.[4][5] The molecular target of MO-460 was identified as hnRNPA2B1, an RNA-binding protein.[4][5] This guide will dissect this novel mechanism, providing the technical details necessary for researchers in the field.

While specific studies on this compound's role in HIF-1α inhibition are not available, its structural similarity to Moracin O suggests it may have a related mechanism of action. Both are 2-arylbenzofuran compounds isolated from Morus species. Further research is warranted to determine if this compound also targets the hnRNPA2B1-HIF-1α translational axis.

The Core Mechanism: Translational Inhibition of HIF-1α

The central finding of the research into Moracin O and its derivatives is that they inhibit HIF-1α accumulation by directly interfering with its synthesis at the translational level. This is achieved through a specific interaction with the RNA-binding protein hnRNPA2B1.

The established sequence of events is as follows:

-

Direct Binding: MO-460, the potent analog of Moracin O, enters the cell and directly binds to the C-terminal glycine-rich domain (GRD) of the hnRNPA2B1 protein.[4]

-

Conformational Interference: This binding event is believed to induce a conformational change in hnRNPA2B1, which prevents it from associating with its target mRNA.

-

Inhibition of mRNA Interaction: Specifically, the MO-460-bound hnRNPA2B1 is unable to bind to the 3'-untranslated region (3'-UTR) of the HIF-1α mRNA.[4][5]

-

Translational Blockade: The binding of hnRNPA2B1 to the 3'-UTR of HIF-1α mRNA is a critical step for the initiation of its translation. By preventing this interaction, MO-460 effectively halts the synthesis of new HIF-1α protein.[4]

This mechanism is distinct from the canonical HIF-1α regulation pathways and presents a novel strategy for reducing HIF-1α levels in cancer cells, irrespective of the hypoxic status of the VHL-mediated degradation pathway.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of MO-460 on HIF-1α translation.

Caption: MO-460 inhibits HIF-1α synthesis by binding to hnRNPA2B1, preventing its interaction with HIF-1α mRNA.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from studies on the Moracin O analog, MO-460.

Table 1: Binding Affinity of MO-460 to hnRNPA2B1 and its Domains

The binding affinity of MO-460 to different constructs of the hnRNPA2B1 protein was measured using a BLItz® association-dissociation assay system. The dissociation constants (Kd) are presented below.

| Protein Construct | Description | Dissociation Constant (Kd) in M |

| Full-length hnRNPA2B1 | The complete hnRNPA2B1 protein. | 1.14 x 10⁻⁵ |

| GRD | The C-terminal glycine-rich domain of hnRNPA2B1. | 6.6 x 10⁻⁶ |

| RRM | The RNA recognition motifs of hnRNPA2B1. | No specific interaction observed |

| (Data sourced from Soung et al., Experimental & Molecular Medicine, 2019)[4] |

These data demonstrate a direct interaction between MO-460 and the full-length hnRNPA2B1 protein, and localize the primary binding site to the C-terminal glycine-rich domain (GRD). The lack of interaction with the RNA recognition motifs (RRM) suggests a specific binding mechanism.

Table 2: Effect of MO-460 on HIF-1α mRNA and Protein Levels

The effect of MO-460 on both the mRNA and protein levels of HIF-1α was assessed to distinguish between transcriptional and translational inhibition.

| Experimental Condition | Analyte | Method | Result |

| Hep3B cells treated with 50 µM MO-460 under hypoxia | HIF-1α mRNA | qRT-PCR | Marginal reduction of approximately 10% |

| Hep3B cells treated with increasing concentrations of MO-460 under hypoxia | HIF-1α Protein | Western Blot | Concentration-dependent decrease in HIF-1α protein accumulation |

| (Data sourced from Soung et al., Experimental & Molecular Medicine, 2019)[4] |

Key Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments that were instrumental in elucidating the mechanism of action of Moracin O analogs.

Western Blot Analysis for HIF-1α Accumulation

-

Objective: To quantify the effect of Moracin O analogs on the accumulation of HIF-1α protein in cancer cells under hypoxic conditions.

-

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., Hep3B, HeLa) are cultured to a suitable confluency. The cells are then treated with varying concentrations of the test compound (e.g., MO-460) or a vehicle control (DMSO).

-

Hypoxia Induction: Hypoxia is induced either by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by chemical induction with agents like cobalt chloride (CoCl₂), which mimics hypoxia by inhibiting PHDs.

-

Protein Extraction: After the incubation period, cells are rapidly lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation.

-

Quantification and Electrophoresis: The total protein concentration of the lysates is determined (e.g., using a BCA assay). Equal amounts of protein for each sample are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, with a loading control like β-actin or GAPDH used for normalization.

-

RNA-Immunoprecipitation (RIP) Assay

-

Objective: To determine if hnRNPA2B1 directly binds to HIF-1α mRNA and whether this interaction is disrupted by Moracin O analogs.

-

Methodology:

-

Cell Lysis: Cells treated with or without the test compound under hypoxic conditions are harvested. A gentle lysis buffer is used to prepare nuclear or whole-cell extracts while keeping protein-RNA complexes intact.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads coated with an antibody specific to hnRNPA2B1 (or a control IgG). This step captures hnRNPA2B1 and any RNA molecules that are bound to it.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: The RNA is eluted from the immunoprecipitated complexes and purified.

-

Analysis by qRT-PCR: The purified RNA is reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is then performed using primers specific for the HIF-1α mRNA to quantify its abundance in the immunoprecipitated sample. A significant enrichment of HIF-1α mRNA in the hnRNPA2B1-IP sample compared to the control IgG sample indicates a direct interaction. A reduction in this enrichment in the presence of the test compound demonstrates inhibition of the interaction.

-

In Vitro Translation (IVT) Assay

-

Objective: To confirm that Moracin O analogs directly inhibit the synthesis of HIF-1α protein from its mRNA in a cell-free system.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared using a commercial in vitro transcription/translation system (e.g., from rabbit reticulocyte lysate or HeLa cell extract). This mixture contains all the necessary components for protein synthesis, such as ribosomes, tRNAs, and amino acids.

-

Template Addition: A plasmid DNA containing the HIF-1α gene, including its 3'-UTR, is added to the mixture to serve as the template for transcription and subsequent translation.

-

Addition of Reagents: Purified recombinant hnRNPA2B1 protein is added to the reaction. The test compound (e.g., MO-460) is added at various concentrations to different reaction tubes.

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Analysis: The reaction is stopped, and the amount of newly synthesized HIF-1α protein is analyzed by Western blotting using an anti-HIF-1α antibody. A dose-dependent decrease in the HIF-1α protein band in the presence of the test compound confirms its direct inhibitory effect on translation.

-

Experimental and Logical Workflow

The logical progression of experiments to establish the mechanism of action is crucial. The following diagram outlines a typical workflow.

Caption: Logical workflow for elucidating the translational inhibition mechanism of Moracin analogs on HIF-1α.

Conclusion and Future Directions

The research on Moracin O and its synthetic derivatives, particularly MO-460, has successfully identified a novel mechanism for the inhibition of HIF-1α accumulation. By targeting the RNA-binding protein hnRNPA2B1 and preventing the translation of HIF-1α mRNA, these compounds represent a new class of potential anti-cancer therapeutics. This strategy offers the advantage of acting downstream of the complex signaling pathways that often lead to HIF-1α stabilization, potentially bypassing some common resistance mechanisms.

For drug development professionals, this mechanism provides a new target (hnRNPA2B1) and a new screening paradigm (translational inhibition assays) for the discovery of novel HIF-1α inhibitors. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the moracin scaffold.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds.

-

In Vivo Efficacy: To validate the anti-tumor effects in relevant animal models.

-

Investigation of this compound: To determine if this compound and other related natural products share the same mechanism of action, potentially expanding the chemical space for this therapeutic strategy.

This technical guide provides a comprehensive overview of the current understanding of this exciting new approach to HIF-1α inhibition, offering a solid foundation for further research and development in this area.

References

- 1. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of Moracin N in PCSK9 Expression: A Review of Current Scientific Evidence

A comprehensive search of available scientific literature reveals no direct evidence to support the hypothesis that Moracin N downregulates the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This technical guide aims to provide a transparent overview of the current understanding of PCSK9 regulation and to highlight the absence of research specifically investigating the effects of this compound on this key regulator of cholesterol homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the field of lipid metabolism and cardiovascular disease.

Understanding PCSK9 and its Regulation

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.[1][2][3] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5][6][7] This action prevents the recycling of the LDLR back to the cell surface, thereby reducing the liver's ability to clear LDL-C from circulation.[4][8] Consequently, higher levels of PCSK9 lead to increased plasma LDL-C, a major risk factor for atherosclerotic cardiovascular disease.[9]

The expression of the PCSK9 gene is primarily regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Hepatocyte Nuclear Factor 1-alpha (HNF1α).[10][11] When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element in the promoter region of the PCSK9 gene, upregulating its transcription.[7][12] HNF1α also plays a significant role in the basal and statin-induced expression of PCSK9.[11]

This compound: Current State of Research

This compound is a natural compound that has been investigated for various biological activities. However, a thorough review of existing scientific databases and literature reveals a significant gap in our understanding of its potential effects on cholesterol metabolism, and specifically on the regulation of PCSK9 expression. No peer-reviewed studies were identified that have investigated a direct link between this compound and the PCSK9 pathway.

Data Presentation: The Absence of Quantitative Data

Due to the lack of studies on this compound and PCSK9, there is no quantitative data to present regarding its effects on PCSK9 mRNA or protein levels, or on subsequent LDL-C uptake. Tables summarizing such data cannot be constructed at this time.

Experimental Protocols: A Call for Future Research

Detailed methodologies for key experiments to investigate the effect of this compound on PCSK9 are currently unavailable as no such experiments have been published. Future research in this area would necessitate the development and validation of specific experimental protocols. Foundational experimental approaches could include:

-

In vitro cell-based assays: Utilizing human hepatocyte cell lines (e.g., HepG2) to assess the dose-dependent effect of this compound on PCSK9 gene and protein expression using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.

-

LDLR functional assays: Measuring the uptake of fluorescently labeled LDL-C in hepatocytes treated with this compound to determine its impact on LDLR activity.

-

In vivo animal studies: Employing mouse models of atherosclerosis, such as ApoE-/- or Ldlr-/- mice, to evaluate the effect of this compound administration on plasma PCSK9 levels, hepatic LDLR expression, and the development of atherosclerotic plaques.[13][14]

Signaling Pathways and Experimental Workflows: A Conceptual Framework

While no specific signaling pathway for this compound's action on PCSK9 can be depicted, a generalized diagram of the known PCSK9 regulatory pathway is provided below for context. This diagram illustrates the key players involved in PCSK9 expression and its effect on the LDL receptor.

Caption: Known regulatory pathway of PCSK9 expression and its action on the LDL receptor.

A hypothetical experimental workflow to investigate the effect of this compound on PCSK9 is presented below. This workflow outlines the logical steps that would be necessary to conduct such an investigation.

Caption: Hypothetical workflow for investigating the effect of this compound on PCSK9.

Conclusion

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCSK9 inhibition in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nps.org.au [nps.org.au]

- 5. PCSK9 inhibition: the dawn of a new age in cholesterol lowering? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Post-translational regulation of the low-density lipoprotein receptor provides new targets for cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. HNF1α and SREBP2 are important regulators of NPC1L1 in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. News on the molecular regulation and function of hepatic LDLR and LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web2.bilkent.edu.tr [web2.bilkent.edu.tr]

- 14. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Moracin N: A Technical Guide on its Anti-inflammatory Properties and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin N, a natural benzofuran derivative isolated from Morus alba (white mulberry), has garnered interest for its potential therapeutic applications. While research has highlighted its antioxidant and anti-cancer properties, this technical guide focuses on its putative anti-inflammatory effects. Direct and extensive research on the anti-inflammatory mechanisms of this compound is emerging. Therefore, this document synthesizes the available information on this compound and draws upon the well-documented anti-inflammatory activities of its structural analogs—Moracin C, M, O, and P—to provide a comprehensive overview of its likely mechanisms of action. This guide details the inhibitory effects on key inflammatory mediators and explores the putative signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are significantly modulated by other members of the Moracin family. All quantitative data from related Moracin compounds are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding for researchers in drug discovery and development.

Introduction to this compound and its Therapeutic Potential

This compound is a prenylated benzofuran, a class of compounds known for their diverse biological activities. It is found in the leaves of Morus alba, a plant with a long history of use in traditional medicine. Recent studies have identified this compound as an active ingredient with potential applications in oncology, specifically demonstrating effects on apoptosis and autophagy in lung cancer cells.[1][2] While the anti-inflammatory properties of this compound are not yet extensively characterized, the significant anti-inflammatory activities of other Moracin derivatives provide a strong basis for investigating its potential in this area.[3] This guide aims to bridge the current knowledge gap by providing a detailed technical overview of the established anti-inflammatory mechanisms of closely related Moracins as a predictive framework for this compound.

Putative Anti-inflammatory Mechanisms of this compound

Based on the activities of its analogs, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Members of the Moracin family have been shown to effectively suppress the production of several key mediators of inflammation. It is hypothesized that this compound shares these properties.

-

Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Moracin C has been observed to significantly inhibit the lipopolysaccharide (LPS)-induced production of NO and ROS in RAW264.7 macrophages.[4]

-

Pro-inflammatory Enzymes: Moracins C and M have demonstrated the ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of key inflammatory mediators.[4]

-

Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) is a hallmark of the inflammatory response. Moracin C and a general "moracin" compound have been shown to significantly inhibit the LPS-induced accumulation of these cytokines.[4][5]

Core Signaling Pathways in Moracin-Mediated Anti-inflammation

The anti-inflammatory effects of the Moracin family are predominantly attributed to their ability to modulate the NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] Moracins O and P have been identified as potent inhibitors of NF-κB activity.[6][7] The proposed mechanism involves the inhibition of the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6]

The MAPK Signaling Pathway

The MAPK pathway, which includes p38, ERK, and JNK, is another critical regulator of the inflammatory response. Moracin C has been shown to be associated with the activation of MAPKs, suggesting a complex regulatory role.[4] Conversely, other related compounds have been shown to inhibit MAPK signaling. For instance, morusin, another prenylated flavonoid from Morus alba, has been found to disturb MAPK signaling pathways.[8][9][10] This suggests that this compound may also modulate this pathway to exert its anti-inflammatory effects.

Quantitative Data on the Anti-inflammatory Effects of Moracin Analogs

The following tables summarize the quantitative data on the anti-inflammatory effects of various Moracin compounds, providing a valuable reference for the potential efficacy of this compound.

Table 1: Inhibition of NO and Pro-inflammatory Cytokines by Moracin Analogs

| Compound | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |

| Moracin C | RAW264.7 | LPS | NO Production | Significant inhibition at 10, 20, 40 µM | [4] |

| Moracin C | RAW264.7 | LPS | IL-1β mRNA | Dose-dependent reduction | [4] |

| Moracin C | RAW264.7 | LPS | IL-6 mRNA | Dose-dependent reduction | [4] |

| Moracin C | RAW264.7 | LPS | TNF-α mRNA | Dose-dependent reduction | [4] |

| Moracin M | A549 | IL-1β | IL-6 Production | IC50 = 8.1 µM | [11] |

| Moracin | Nucleus Pulposus Cells | LPS | IL-1β, IL-6, TNF-α | Marked inhibition at 5, 10, 20 µM | [5] |

Table 2: Effects of Moracin Analogs on NF-κB and MAPK Signaling

| Compound | Cell Line | Pathway | Effect | Concentration | Reference |

| Moracin O & P | 4T1 | NF-κB Activity | Significant inhibition | Starting at 3 nM | [6] |

| Moracin C | RAW264.7 | NF-κB p65 Translocation | Reduced nuclear translocation | Dose-dependent | [4] |

| Moracin C | RAW264.7 | p38, ERK, JNK Phosphorylation | Associated with activation | Not specified | [4] |

| Moracin M | Inflamed Lungs | NF-κB Activation | Interfered with activation | 20-60 mg/kg (in vivo) | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of Moracin compounds. These protocols can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophages)

-

A549 (human lung epithelial cells)

-

Primary Nucleus Pulposus Cells

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the Moracin compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, etc.) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Principle: To quantify the mRNA expression levels of pro-inflammatory genes.

-

Protocol:

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2-ΔΔCt method to determine relative gene expression.

-

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is still in its early stages, the substantial body of research on its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory agent. The putative mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer a clear roadmap for future research.

For drug development professionals, this compound represents a promising lead compound. Further studies should focus on:

-

Directly evaluating the anti-inflammatory activity of this compound in various in vitro and in vivo models of inflammation.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Conducting structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency and pharmacokinetic properties of this compound derivatives.

-

Investigating the safety and toxicity profile of this compound.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized.

References

- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]

- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 8. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Moracin N: A Dual Inducer of Autophagy and Apoptosis in Cancer Cells – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of Moracin N, a novel benzofuran derivative isolated from Morus alba L.[1][2]. The document focuses on its dual role in inducing autophagy and apoptosis in cancer cells, particularly non-small-cell lung carcinoma (NSCLC), presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the generation of Reactive Oxygen Species (ROS).[1][2] This increase in intracellular ROS triggers two distinct but interconnected cell death pathways: mitochondrial apoptosis and autophagy-mediated cell death.[1][2] Notably, studies in NSCLC cells have shown that autophagy induced by this compound is a form of cell death, as its inhibition leads to a reduction in this compound-induced apoptosis.[1][2]

Quantitative Data Summary

The efficacy of this compound in inhibiting cancer cell proliferation has been quantified in various studies. The following tables summarize the key findings, including IC50 values and the effects of combinatorial treatments.

Table 1: Inhibitory Concentration (IC50) of this compound on NSCLC Cell Lines

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| A549 | >45 | ~30 | <30 |

| PC9 | ~30 | <20 | <20 |

| Data extracted from cell viability curves presented in studies on human non-small-cell lung carcinoma (NSCLC) cells.[2] |

Table 2: Effect of Autophagy Inhibition on this compound-Induced Cell Death in A549 Cells

| Treatment | Cell Viability (% of Control) | Key Protein Changes |

| This compound (30 µM) | Decreased | Cleaved Caspase 3 Increased |

| This compound + Chloroquine (CQ) | Significantly Higher than this compound alone | Cleaved Caspase 3 Decreased |

| This compound + si-Atg5 | Significantly Higher than this compound alone | Atg5 Knockdown, Cleaved Caspase 3 Decreased |

| This table summarizes findings that demonstrate autophagy contributes to this compound-induced cell death, as inhibiting autophagy with CQ or by knocking down Atg5 rescues cell viability.[2] |

Signaling Pathways and Molecular Interactions

This compound's induction of apoptosis and autophagy is orchestrated through a complex signaling network initiated by ROS.

This compound-Induced Autophagy Signaling Pathway

This compound treatment leads to an accumulation of ROS, which in turn inhibits the AKT/mTOR signaling pathway.[2][3] The mammalian target of rapamycin (mTOR) is a critical negative regulator of autophagy.[1] Its inhibition by this compound initiates the autophagic process, leading to the formation of autophagosomes and enhanced autophagic flux.[1][2]

This compound-Induced Apoptosis Signaling Pathway

Concurrently, the increase in ROS disrupts mitochondrial function, leading to mitochondrial-mediated apoptosis.[1][2] This pathway is characterized by the activation of key apoptotic proteins like caspase-3. The process is further linked to autophagy, as the inhibition of autophagy has been shown to attenuate this compound-induced apoptosis.[1][2]

Experimental Protocols and Workflows

The following are detailed methodologies for the key experiments used to elucidate the effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cells (e.g., A549, PC9) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-45 µM) for specified durations (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as required for the experiment.

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[9] Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.[8]

Autophagy Flux Assessment

Autophagic flux, the complete process of autophagy, is assessed by monitoring the formation of autophagosomes and their fusion with lysosomes.[1][11]

a) LC3 Puncta Formation (Confocal Microscopy):

-

Transfection: Transfect cells (e.g., HeLa or A549) with a GFP-LC3 plasmid.

-

Treatment: Treat the transfected cells with this compound.

-

Fixation and Staining: Fix the cells and, if necessary, stain the nuclei with DAPI.

-

Imaging: Observe the formation of GFP-LC3 puncta (autophagosomes) using a confocal microscope.[2]

-

Quantification: Quantify the number of puncta per cell to measure autophagosome formation.[2]

b) Autophagosome-Lysosome Fusion (LysoTracker Staining):

-

Treatment: Treat cells with this compound.

-

Staining: Incubate cells with a lysosomotropic dye such as LysoTracker Red for 30 minutes.[2]

-

Imaging: Observe the colocalization of GFP-LC3 (autophagosomes) and LysoTracker Red (lysosomes) using confocal microscopy. Increased colocalization indicates enhanced autophagic flux.[2]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p-mTOR, mTOR, Cleaved Caspase-3, β-actin) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising profile as an anti-cancer agent, effectively inducing both apoptosis and a lethal form of autophagy in cancer cells.[1][2] Its mechanism, centered on the generation of ROS and subsequent disruption of key cellular pathways like AKT/mTOR, offers multiple avenues for therapeutic intervention.[1][2][3] The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound in oncology.

References

- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer [frontiersin.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Reactive Oxygen Species in the Anticancer Mechanism of Moracin N

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Moracin N, a natural benzofuran derivative isolated from Morus alba L., has emerged as a promising candidate in oncology, demonstrating potent anticancer activity.[1][2] A growing body of evidence indicates that its primary mechanism of action involves the generation of intracellular Reactive Oxygen Species (ROS). This technical guide synthesizes the current understanding of the pivotal role of ROS in mediating the anticancer effects of this compound, with a focus on its impact on non-small-cell lung carcinoma (NSCLC). We will delve into the molecular pathways activated by this compound-induced ROS, leading to apoptosis and autophagy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to support further research and development of this compound as a therapeutic agent.

Introduction to this compound and its Anticancer Potential

This compound is a secondary metabolite derived from the leaves of Morus alba L., a plant with a long history in traditional Chinese medicine for treating lung ailments.[1][2] Recent studies have highlighted its potential as a potent anticancer agent, particularly against human non-small-cell lung carcinoma (NSCLC) cells.[1][2] The central mechanism underpinning its efficacy is the induction of oxidative stress through the generation of ROS.[1][2] This elevation in ROS triggers downstream signaling pathways that culminate in programmed cell death, specifically apoptosis and autophagy-mediated cell death.[1][2]

Quantitative Analysis of this compound's Anticancer Effects

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data from experiments conducted on A549 and PC9 human NSCLC cell lines.

Table 1: Cell Viability (MTT Assay)

| Cell Line | Concentration of this compound | Incubation Time | % Cell Viability (Approx.) |

| A549 | 15 µM | 48h | ~80% |

| A549 | 30 µM | 48h | ~50% |

| A549 | 45 µM | 48h | ~30% |

| PC9 | 10 µM | 48h | ~75% |

| PC9 | 20 µM | 48h | ~50% |

| PC9 | 30 µM | 48h | ~35% |

Table 2: ROS Generation (DCFH-DA Staining & Flow Cytometry)

| Cell Line | Concentration of this compound | Incubation Time | Fold Increase in ROS Levels (Approx.) |

| A549 | 15 µM | 48h | ~2.5 |

| A549 | 30 µM | 48h | ~4.0 |

| A549 | 45 µM | 48h | ~5.5 |

| PC9 | 10 µM | 48h | ~2.0 |

| PC9 | 20 µM | 48h | ~3.5 |

| PC9 | 30 µM | 48h | ~5.0 |

Table 3: Apoptosis Rate (Annexin V-FITC/PI Staining & Flow Cytometry)

| Cell Line | Treatment | Incubation Time | % Apoptotic Cells (Approx.) |

| A549 | Control | 48h | ~5% |

| A549 | This compound (30 µM) | 48h | ~35% |

| PC9 | Control | 48h | ~5% |

| PC9 | This compound (20 µM) | 48h | ~30% |

Core Signaling Pathways Activated by this compound-Induced ROS

This compound treatment leads to a significant increase in intracellular ROS levels in a dose-dependent manner in lung cancer cells.[1] This accumulation of ROS is a critical upstream event that initiates two key cell death pathways: mitochondrial apoptosis and autophagy. The ROS scavenger, N-acetyl cysteine (NAC), has been shown to block these effects, confirming the central role of ROS.[1][2]

ROS-Mediated Mitochondrial Apoptosis

The excessive ROS generated by this compound disrupts mitochondrial function, leading to mitochondrial apoptosis.[1][2] This is a primary mechanism through which this compound exerts its anticancer effects.

Caption: this compound-induced ROS generation leading to apoptosis.

ROS-Induced Autophagy via Inhibition of the AKT/mTOR Pathway

This compound also induces autophagy in a time- and dose-dependent manner by inhibiting the AKT/mTOR signaling pathway.[1][2] This autophagy further contributes to cell death. The antioxidant NAC can block this autophagy, indicating that it is ROS-dependent.[1][2]

Caption: ROS-dependent autophagy induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate A549 and PC9 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 45 µM for A549; 0, 10, 20, 30 µM for PC9) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

ROS Detection (DCFH-DA Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay for 48 hours.

-

DCFH-DA Staining: Harvest the cells and wash with PBS. Resuspend the cells in serum-free medium containing 10 µM DCFH-DA and incubate at 37°C for 30 minutes in the dark.

-

Flow Cytometry: Wash the cells twice with PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described above for 48 hours.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blotting

-

Cell Lysis: Treat cells with this compound for the desired time and concentrations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against LC3, p-mTOR, p-AKT, β-Actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overarching experimental workflow to investigate the role of ROS in this compound's anticancer effects.

Caption: Workflow for elucidating this compound's mechanism.